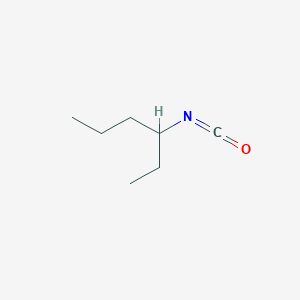
ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate is a complex chemical compound used in scientific research1. It has a molecular formula of C24H28N2O6S and a molecular weight of 472.562.
Synthesis Analysis
Unfortunately, specific synthesis details for ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate are not readily available in the search results. However, it’s worth noting that benzofuran rings, which are part of this compound’s structure, have been synthesized in various ways3.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H28N2O6S2. However, the specific arrangement of these atoms and bonds in the molecule is not provided in the search results.
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate.Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate are not detailed in the search results. The molecular weight is known to be 472.562.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds related to ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate have been synthesized and analyzed for their structural properties. Studies such as the preparation of various benzofuran derivatives through alkaline hydrolysis highlight the interest in understanding the structural intricacies of these compounds, which include intermolecular hydrogen bonding and π–π interactions that influence their crystalline structures (Choi et al., 2009), (Choi et al., 2007).
Catalysis and Organic Synthesis
Functionalized benzofurans, similar to the subject compound, play a crucial role in catalysis and the synthesis of complex organic molecules. For instance, the use of ethyl 2-methyl-2,3-butadienoate in the synthesis of highly functionalized tetrahydropyridines demonstrates the utility of these compounds in facilitating organic reactions with high regioselectivity and yield, expanding the scope of synthetic methodologies available to chemists (Zhu et al., 2003).
Supramolecular Chemistry
The study of benzofuran derivatives extends into supramolecular chemistry, where these compounds are used to explore hydrogen bonding, π–π stacking, and the formation of complex supramolecular architectures. Such studies provide insights into the design principles for creating novel materials with specific functions, including molecular recognition, catalysis, and the development of nanoscale devices (Sun et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The search results do not provide specific future directions for the use or study of ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate. However, given its use in scientific research1, it’s likely that future work will continue to explore its properties and potential applications.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
ethyl 3-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-4-7-16-26(5-2)33(29,30)18-14-12-17(13-15-18)23(27)25-21-19-10-8-9-11-20(19)32-22(21)24(28)31-6-3/h8-15H,4-7,16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEKTVLIDUXBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)
![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)
![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)



![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)
